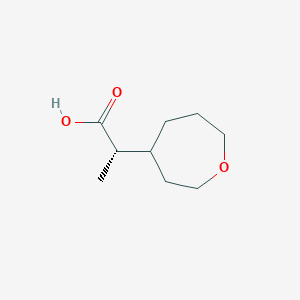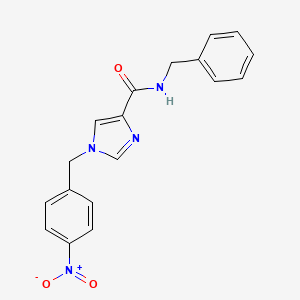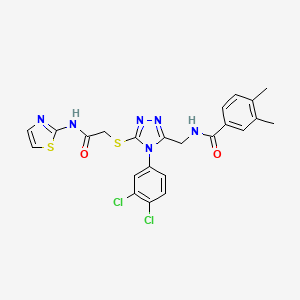
(2S)-2-(Oxepan-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(Oxepan-4-yl)propanoic acid is a chiral molecule that has gained significant interest in scientific research due to its potential applications in drug development and various chemical reactions. It is also known as homophenylalanine and is a derivative of phenylalanine.
作用機序
The mechanism of action of (2S)-2-(Oxepan-4-yl)propanoic acid is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. It has also been shown to interact with various neurotransmitter systems, including the serotonergic and noradrenergic systems.
Biochemical and Physiological Effects:
(2S)-2-(Oxepan-4-yl)propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and norepinephrine. Additionally, it has been found to reduce the levels of inflammatory cytokines, which are involved in the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using (2S)-2-(Oxepan-4-yl)propanoic acid in lab experiments is its high yield synthesis method. Additionally, it exhibits a wide range of biochemical and physiological effects, making it a versatile molecule for various applications. However, one of the limitations of using (2S)-2-(Oxepan-4-yl)propanoic acid is its potential toxicity, which needs to be carefully evaluated before its use in any experiments.
将来の方向性
There are several future directions for the research on (2S)-2-(Oxepan-4-yl)propanoic acid. One of the potential applications is its use in the development of new drugs for the treatment of various diseases, including diabetes, depression, and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-(Oxepan-4-yl)propanoic acid and its potential interactions with other neurotransmitter systems. Finally, the potential toxicity of (2S)-2-(Oxepan-4-yl)propanoic acid needs to be carefully evaluated to ensure its safe use in any experiments.
Conclusion:
In conclusion, (2S)-2-(Oxepan-4-yl)propanoic acid is a chiral molecule that has gained significant interest in scientific research due to its potential applications in drug development and various chemical reactions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of (2S)-2-(Oxepan-4-yl)propanoic acid in various fields.
合成法
The synthesis of (2S)-2-(Oxepan-4-yl)propanoic acid can be achieved through various methods. One such method involves the reaction of phenylalanine with epichlorohydrin in the presence of sodium hydroxide. The reaction yields (2S)-2-(Oxepan-4-yl)propanoic acid as a white crystalline solid with a high yield.
科学的研究の応用
(2S)-2-(Oxepan-4-yl)propanoic acid has been extensively studied for its potential applications in drug development. It has been shown to exhibit anticonvulsant, antinociceptive, and antidepressant properties. Additionally, it has been found to act as a potent inhibitor of the enzyme dipeptidyl peptidase-IV (DPP-IV), which is involved in the regulation of glucose metabolism. This makes (2S)-2-(Oxepan-4-yl)propanoic acid a potential candidate for the treatment of type 2 diabetes.
特性
IUPAC Name |
(2S)-2-(oxepan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)8-3-2-5-12-6-4-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWXKCNBPFEMGM-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Oxepan-4-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B2657220.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2657221.png)
![N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2657225.png)
![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)


![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)
![2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2657239.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2657240.png)
